molecular formula C20H22N2O3 B7708268 N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)furan-2-carboxamide

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)furan-2-carboxamide

Cat. No.: B7708268
M. Wt: 338.4 g/mol
InChI Key: LFAYANBQZNHRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)furan-2-carboxamide is a complex organic compound that belongs to the class of quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction, often involving the use of furan derivatives and appropriate catalysts.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, hydroxides, and amines under appropriate solvent and temperature conditions.

Major Products Formed

Scientific Research Applications

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in critical cellular processes, such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-oxolanylmethyl)-2-furancarboxamide
  • 4-Hydroxy-2-quinolones
  • Quinoline-2,4-diones

Uniqueness

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)furan-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and therapeutic potential, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13(2)11-22(20(24)17-8-5-9-25-17)12-16-10-15-7-4-6-14(3)18(15)21-19(16)23/h4-10,13H,11-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAYANBQZNHRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC(C)C)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.